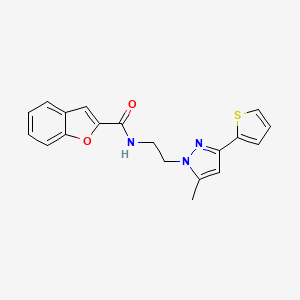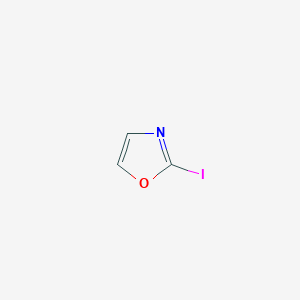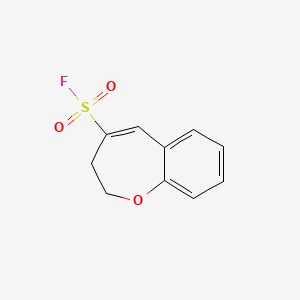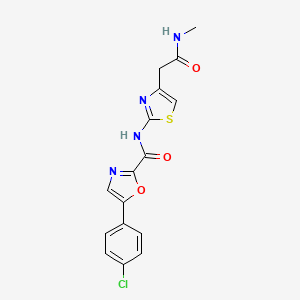
6,7-ジフルオロ-4-オキソ-1-プロプ-2-エニルキノリン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine atoms at the 6th and 7th positions, a carbonyl group at the 4th position, a prop-2-enyl group at the 1st position, and a carbonitrile group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学的研究の応用
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
準備方法
The synthesis of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 6,7-difluoroquinoline with appropriate reagents to introduce the prop-2-enyl and carbonitrile groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure high yield and purity .
化学反応の分析
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
作用機序
The mechanism of action of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cell proliferation. Additionally, the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: This compound is used as a fluorescent derivatizing reagent for amino compounds.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, including antimicrobial and anticancer properties.
The uniqueness of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
6,7-difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h2,4-5,7H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSTAGLBJZQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)


![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)
![2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid](/img/structure/B2367727.png)
![methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)





![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)

